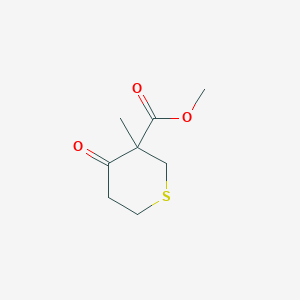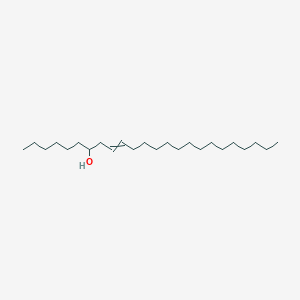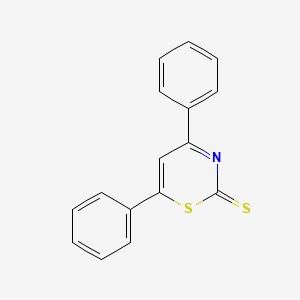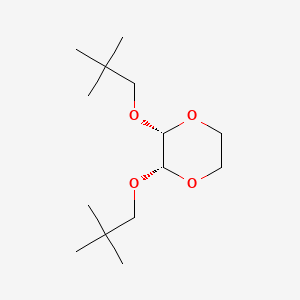
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is an organic compound characterized by its unique dioxane ring structure with two 2,2-dimethylpropoxy groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane typically involves the reaction of a suitable dioxane precursor with 2,2-dimethylpropyl halides under basic conditions. The reaction may proceed via a nucleophilic substitution mechanism, where the halide is replaced by the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions could potentially convert the dioxane ring into more saturated structures.
Substitution: The 2,2-dimethylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which (2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane exerts its effects would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A simpler analog without the 2,2-dimethylpropoxy groups.
2,3-Dimethyl-1,4-dioxane: Another analog with different substituents on the dioxane ring.
Uniqueness
(2R,3S)-2,3-Bis(2,2-dimethylpropoxy)-1,4-dioxane is unique due to its specific stereochemistry and the presence of bulky 2,2-dimethylpropoxy groups, which may confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
83466-15-3 |
|---|---|
Molekularformel |
C14H28O4 |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
(2S,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane |
InChI |
InChI=1S/C14H28O4/c1-13(2,3)9-17-11-12(16-8-7-15-11)18-10-14(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12+ |
InChI-Schlüssel |
QWJADVCUBVWJHW-TXEJJXNPSA-N |
Isomerische SMILES |
CC(C)(C)CO[C@@H]1[C@@H](OCCO1)OCC(C)(C)C |
Kanonische SMILES |
CC(C)(C)COC1C(OCCO1)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)

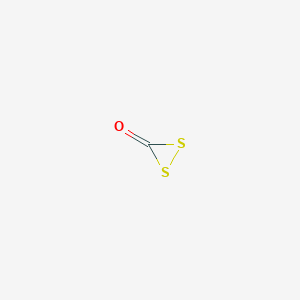
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
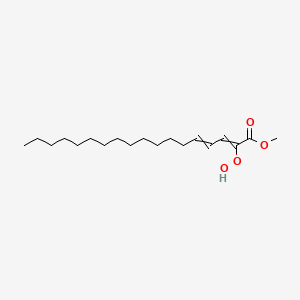
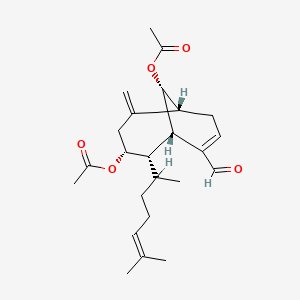
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
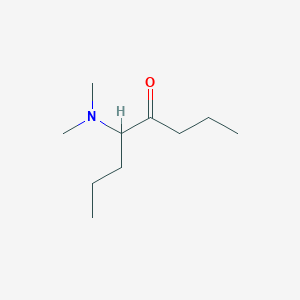
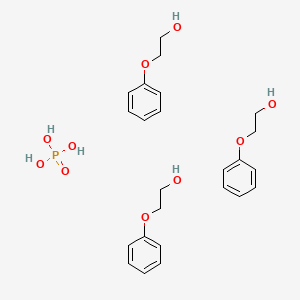
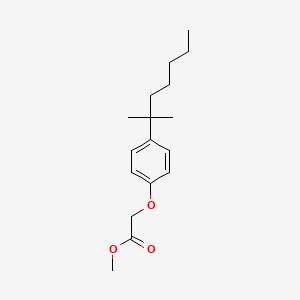
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
